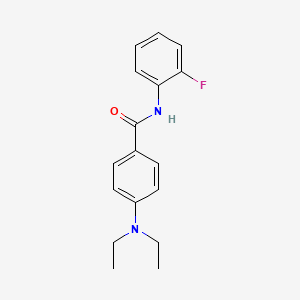

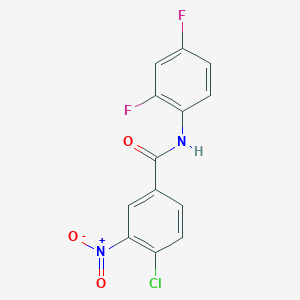

![molecular formula C18H26N2O3S B5539663 2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5539663.png)

2-(3-methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to a class of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, which have been investigated for various pharmacological activities and chemical properties.

Synthesis Analysis

The synthesis of similar 1-oxa-3,8-diazaspiro[4.5]decan-2-ones involves several steps, including the preparation of key intermediates and subsequent reactions to introduce different substituents (Caroon et al., 1981). Another study discusses the synthesis of related diazaspiro compounds, focusing on muscarinic receptor binding (Ishihara et al., 1992).

Molecular Structure Analysis

Structural studies often involve X-ray crystallography and spectroscopic techniques to determine the molecular geometry and spatial arrangement of atoms. For instance, the structure of similar diazaspiro compounds has been investigated in detail (Silaichev et al., 2012).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, modifying their structure and properties. For example, the Ritter reaction has been used to synthesize azaspiro compounds with specific substituents (Rozhkova et al., 2013).

Physical Properties Analysis

The physical properties like melting point, solubility, and crystalline structure are crucial for understanding the compound's behavior under different conditions. These properties are typically characterized using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA).

Chemical Properties Analysis

Chemical properties include reactivity, stability, and interaction with other molecules. For example, the synthesis and study of diazaspiro compounds as T-type calcium channel antagonists show their chemical reactivity and potential biological applications (Fritch & Krajewski, 2010).

Applications De Recherche Scientifique

Antihypertensive Activity

Research on similar compounds, specifically 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, has revealed their potential as antihypertensive agents. A study by Caroon et al. (1981) explored the antihypertensive activity of these compounds in rats and dogs, noting that some derivatives acted as alpha-adrenergic blockers with different selectivity towards alpha 1- and alpha 2-adrenoceptors (Caroon et al., 1981).

Supramolecular Arrangements

Graus et al. (2010) studied the crystal structures of diazaspiro[4.5]decane derivatives, highlighting the role of substituents on the cyclohexane ring in determining supramolecular arrangements. This research provides insights into the structural aspects of similar spiro compounds (Graus et al., 2010).

Neuropharmacological Applications

Matera et al. (2018) investigated the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and pharmacodynamic effects of a spirocyclic compound, highlighting its potential in treating central nervous system disorders. This research offers insights into the neuropharmacological applications of spirocyclic compounds (Matera et al., 2018).

Muscarinic Agonistic Properties

Ishihara et al. (1992) synthesized diazaspiro[4.5]decane derivatives and evaluated their muscarinic receptor binding affinity and agonistic activities. This research contributes to the understanding of the muscarinic agonistic properties of spirocyclic compounds (Ishihara et al., 1992).

Synthesis and Chemical Properties

Several studies have focused on the synthesis and chemical properties of diazaspiro[4.5]decane derivatives. For instance, Jassem et al. (2019) developed a method for the highly diastereoselective synthesis of spiroimidazolidinone derivatives (Jassem et al., 2019). Similarly, Attanasi et al. (2001) described the synthesis of previously unknown diazaspiro[4.4]nona-3,8-dienes (Attanasi et al., 2001).

Antimicrobial and Anticancer Activity

Research has also been conducted on the antimicrobial and anticancer potential of spirocyclic compounds. For example, Flefel et al. (2017) synthesized new thiazolopyrimidine and thiadiazole derivatives of 1-thia-azaspiro[4.5]decane and evaluated their anticancer activity against various cell lines (Flefel et al., 2017). Additionally, Srivastava et al. (2005) investigated 4-thiazolidinone derivatives of 1-thia-4,8-diazaspiro[4.5]decane for potential antimycobacterial agents (Srivastava et al., 2005).

Propriétés

IUPAC Name |

2-(3-methoxypropyl)-8-(2-thiophen-3-ylacetyl)-2,8-diazaspiro[4.5]decan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3S/c1-23-9-2-6-20-14-18(12-17(20)22)4-7-19(8-5-18)16(21)11-15-3-10-24-13-15/h3,10,13H,2,4-9,11-12,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXHAABZMZMZERN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CC2(CCN(CC2)C(=O)CC3=CSC=C3)CC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Methoxypropyl)-8-(3-thienylacetyl)-2,8-diazaspiro[4.5]decan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

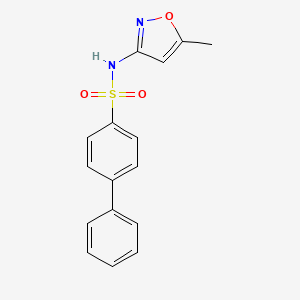

![4-fluoro-N-{[(2,4,6-trimethylpyridin-3-yl)amino]carbonyl}benzamide](/img/structure/B5539582.png)

![2-{1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B5539617.png)

![2-(4-fluorophenyl)-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]morpholine](/img/structure/B5539622.png)

![3-chloro-N'-{[2-methoxy-5-(methylthio)-3-thienyl]methylene}benzohydrazide](/img/structure/B5539625.png)

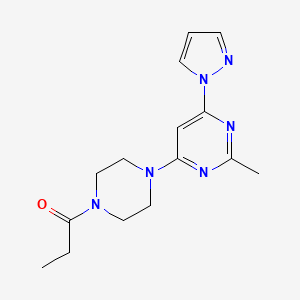

![1-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-pyridin-4-ylpiperazine](/img/structure/B5539637.png)

![4-{[3-(2-furyl)-2-propen-1-ylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5539642.png)

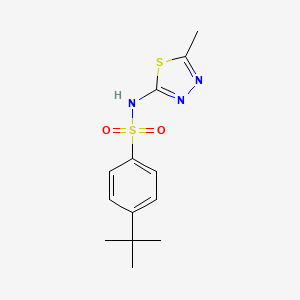

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[3-(methylthio)propanoyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5539655.png)